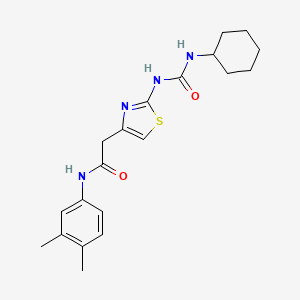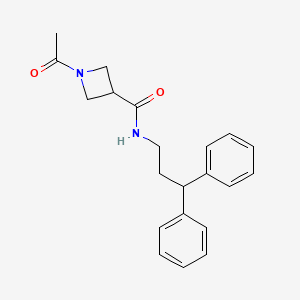
1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide” is a chemical compound. It’s a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular formula of “this compound” is C21H24N2O2. The structure of azetidines is driven by the ring strain of approx. 25.4 kcal/mol .Chemical Reactions Analysis
Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions due to their considerable ring strain . They can undergo various reactions such as alkylation, aza-Michael addition, and Suzuki–Miyaura-type cross-couplings .科学的研究の応用
Protein Conformation Influence
The structural analog and precursor, L-azetidine-2-carboxylic acid, when incorporated into proteins in place of L-proline, significantly alters protein properties, particularly collagen. This substitution introduces conformational flexibility and reduces the stability of ordered polypeptide conformations, potentially destabilizing the collagen triple helix. Such modifications offer insights into the manipulation of protein structures for therapeutic or material science applications (Zagari, Némethy, & Scheraga, 1990).
Synthesis and Transformation of Derivatives
Exploration of 3-azetidinones and their transformation into 3-ethylideneazetidines, as detailed by Bauman and Duthaler (1988), highlights synthetic routes that are pivotal in the creation of novel compounds with potential for varied scientific applications. Such chemical methodologies can be foundational for developing new drugs or materials with unique properties (Bauman & Duthaler, 1988).
Carboxamide Function Protection
The protection of carboxamide functions using the trityl residue, as developed by Sieber and Riniker (1991), is an innovative technique in peptide synthesis, enhancing the stability and usability of peptides in scientific research. This methodology facilitates the creation of complex peptides for research or therapeutic uses (Sieber & Riniker, 1991).
Novel Reactions and Synthesis
The three-component reaction involving small-ring cyclic amines, as developed by Stephens et al. (2013), opens new pathways for synthesizing N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These precursors are essential for generating bioactive compounds, demonstrating the compound's role in facilitating the synthesis of potentially therapeutic agents (Stephens et al., 2013).
Conformationally Restricted Beta-amino Esters
Kiss et al. (2007) have developed a method for creating N-protected alkyl 3-aminoazetidine-2-carboxylic esters, representing a new class of conformationally restricted beta-amino esters. This approach offers a promising avenue for producing biologically relevant molecules with enhanced stability and specificity (Kiss, Mangelinckx, Fülöp, & de Kimpe, 2007).
Azetidine Ring Expansion
The study on the competitive ring expansion of azetidines into pyrrolidines and/or azepanes by Drouillat et al. (2016) explores the synthetic flexibility of azetidine derivatives. This work not only provides insights into the chemistry of azetidines but also suggests potential for creating diverse molecular scaffolds with applications in medicinal chemistry and drug design (Drouillat et al., 2016).
特性
IUPAC Name |
1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYCGKRKOHTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
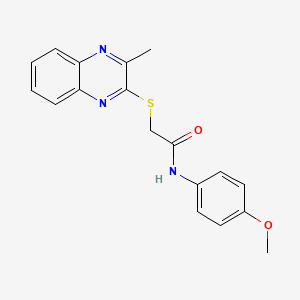


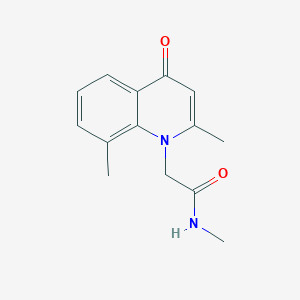
![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726255.png)
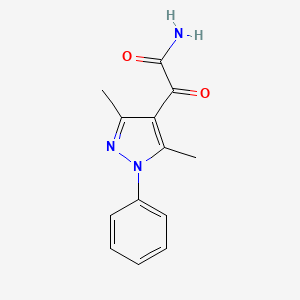
![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2726259.png)
![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)
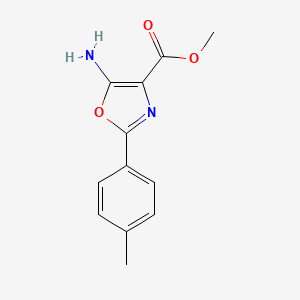

![cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2726267.png)
